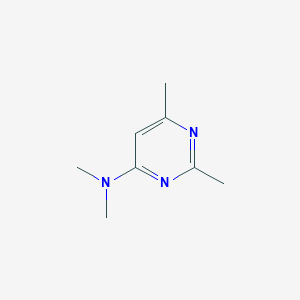

N,N,2,6-Tetramethylpyrimidin-4-amine

Description

Contextualization within Modern Pyrimidine (B1678525) Chemistry Research

Pyrimidine and its derivatives are fundamental heterocyclic compounds in modern chemistry and biology. The pyrimidine core is a key structural motif in nucleic acids (cytosine, thymine, and uracil), as well as in a variety of vitamins, antibiotics, and other pharmacologically active compounds. Research in pyrimidine chemistry is vibrant, with continuous efforts to develop novel synthetic methods and to discover new applications for pyrimidine-based molecules in medicine, agriculture, and materials science. The study of substituted pyrimidines, such as N,N,2,6-Tetramethylpyrimidin-4-amine, is part of a broader effort to understand how functionalization of the pyrimidine ring affects its chemical and physical properties.

Historical Development of Synthetic Methodologies for this compound and Related Pyrimidine Structures

For instance, the synthesis of 4-amino-2,6-dimethylpyrimidine (B18327) has been achieved by treating 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia. orgsyn.org By logical extension, the reaction of 4-chloro-2,6-dimethylpyrimidine with dimethylamine (B145610) would be a primary and straightforward route to obtaining this compound. This type of reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide variety of functional groups onto the pyrimidine ring.

Another general approach to pyrimidine synthesis involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. For example, 2-amino-4,6-dimethylpyrimidine (B23340) can be synthesized by reacting acetylacetone (B45752) with a guanidine salt in an aqueous alkaline medium. google.com While this method would not directly produce an N,N-dimethylated amine at the 4-position, subsequent modification of the resulting amino group could potentially lead to the target compound.

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| 4-chloro-2,6-dimethylpyrimidine | Dimethylamine | This compound | Nucleophilic Aromatic Substitution |

| Acetylacetone | Guanidine salt | 2-amino-4,6-dimethylpyrimidine | Condensation |

Overview of Key Academic Research Trajectories for this compound

A comprehensive review of academic literature does not reveal significant research trajectories focused specifically on this compound. The compound is listed in chemical supplier databases, indicating its availability for research purposes. However, it does not appear to have been the subject of extensive study as a primary molecule of interest. Research on closely related 4-aminopyrimidine (B60600) derivatives often focuses on their potential biological activities, including their roles as kinase inhibitors or as scaffolds for the development of new therapeutic agents. It is plausible that this compound has been synthesized and utilized as an intermediate in the creation of more complex molecules, but these studies have not been prominently published.

Significance of this compound in Contemporary Organic Synthesis and Chemical Science

Given the limited available research, the direct significance of this compound in contemporary organic synthesis and chemical science appears to be minimal at present. Its value would likely lie in its role as a building block or a ligand in coordination chemistry. The presence of a tertiary amine and a nitrogen-rich heterocyclic ring could make it a candidate for the synthesis of novel ligands for metal catalysts or as a scaffold for combinatorial chemistry libraries in drug discovery. However, without dedicated studies on its properties and applications, its potential remains largely unexplored within the broader landscape of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

N,N,2,6-tetramethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-8(11(3)4)10-7(2)9-6/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXISFKMAANYUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n,2,6 Tetramethylpyrimidin 4 Amine

Classical Multi-Step Synthesis Approaches to Pyrimidine (B1678525) Derivatives

The traditional synthesis of N,N,2,6-Tetramethylpyrimidin-4-amine is typically achieved through a multi-step process that builds the pyrimidine core and subsequently functionalizes it. These methods, while robust, often involve sequential reactions, including condensation, cyclization, and substitution.

Condensation Reactions in this compound Synthesis

The foundational step in the classical synthesis of the 2,6-dimethylpyrimidine core often involves a condensation reaction. A common and efficient method is the reaction of a β-dicarbonyl compound, such as acetylacetone (B45752), with a guanidine (B92328) derivative. In the context of this compound synthesis, the initial target is often a precursor like 2-amino-4,6-dimethylpyrimidine (B23340). This is achieved by the condensation of acetylacetone with guanidine. This reaction forms the pyrimidine ring through the joining of a three-carbon fragment from the diketone with a nitrogen-carbon-nitrogen fragment from the guanidine.

Following the formation of the pyrimidine ring, further steps are required to introduce the N,N-dimethylamino group at the 4-position. A typical route involves the conversion of a hydroxyl or amino group at the 4-position to a better leaving group, such as a chlorine atom. For instance, 4-hydroxy-2,6-dimethylpyrimidine can be synthesized and subsequently chlorinated.

Ring-Closing and Cyclization Reactions in this compound Synthesis

The condensation of acetylacetone and guanidine is a prime example of a cyclocondensation or ring-closing reaction. The mechanism involves the initial formation of an intermediate by the reaction of one of the carbonyl groups of acetylacetone with an amino group of guanidine, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.

A crucial subsequent step towards this compound involves a nucleophilic aromatic substitution. Once 4-chloro-2,6-dimethylpyrimidine (B189592) is synthesized, it can be reacted with dimethylamine (B145610). The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon at the 4-position of the pyrimidine ring, displacing the chloride ion and forming the final product. This reaction is a key step in the functionalization of the pre-formed pyrimidine core.

Precursor Reactant Considerations and Optimization in this compound Synthesis

The selection and purity of precursor reactants are critical for the successful synthesis of this compound. For the initial cyclocondensation, acetylacetone and a suitable guanidine salt (e.g., guanidine hydrochloride or nitrate) are the key precursors. The choice of base and solvent can significantly influence the reaction yield and purity of the intermediate 2-amino-4,6-dimethylpyrimidine.

The subsequent chlorination of the 4-hydroxy or 4-aminopyrimidine (B60600) intermediate is a critical step. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this transformation. google.com Reaction conditions such as temperature and reaction time need to be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

For the final nucleophilic aromatic substitution step, the choice of solvent and the presence of a base to scavenge the generated HCl are important considerations. Solvents like ethanol (B145695) or dimethylformamide (DMF) can be employed. The reaction temperature is also a key parameter to optimize for achieving a high yield of this compound.

Table 1: Key Precursors in the Classical Synthesis of this compound

| Precursor | Role in Synthesis |

| Acetylacetone | Provides the three-carbon backbone for the pyrimidine ring. |

| Guanidine Hydrochloride | Acts as the N-C-N source for the formation of the 2-aminopyrimidine (B69317) core. |

| Phosphorus Oxychloride | Used as a chlorinating agent to convert a 4-hydroxy group to a 4-chloro group. |

| Dimethylamine | Serves as the nucleophile to introduce the N,N-dimethylamino group at the 4-position. |

Modern and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. nih.govbeilstein-archives.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govbeilstein-archives.org

Catalytic Strategies and Reagent Systems in this compound Synthesis

Modern synthetic routes for pyrimidine derivatives often employ catalytic systems to enhance reaction rates and selectivity. For the N-alkylation of aminopyrimidines, various catalytic methods are being explored to replace traditional, often harsh, alkylating agents. While direct catalytic N,N-dimethylation of a 4-aminopyrimidine precursor is an area of ongoing research, related catalytic N-alkylation strategies for amines offer insights into potential pathways. For instance, ruthenium nanoparticle catalysts have been used for the N-dimethylation of various amines using formaldehyde (B43269) as the carbon source. chemrxiv.org Such catalytic systems could potentially be adapted for the synthesis of this compound, offering a more efficient and atom-economical approach.

Furthermore, the initial cyclocondensation step can also be improved using catalytic methods. Various catalysts, including Lewis acids and solid acid catalysts, have been investigated to promote the Biginelli-type reactions for pyrimidine synthesis under milder conditions.

Environmentally Benign Solvents and Reaction Conditions for this compound

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. acsgcipr.org For the synthesis of this compound, particularly the nucleophilic aromatic substitution step, greener solvents such as polyethylene (B3416737) glycol (PEG) or even water could be explored. nih.gov

Moreover, the use of energy-efficient techniques like microwave irradiation and ultrasound assistance has gained prominence in pyrimidine synthesis. nanobioletters.comnih.gov Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting rapid and uniform heating. nanobioletters.comnih.gov Ultrasound irradiation can also enhance reaction rates through acoustic cavitation. nih.govbeilstein-archives.org These techniques offer a more sustainable alternative to conventional heating methods, which often require prolonged reaction times at high temperatures.

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Synthesis Approaches |

| Solvents | Often uses volatile organic compounds (VOCs). | Employs greener solvents like water, PEG, or solvent-free conditions. acsgcipr.orgnih.gov |

| Energy Input | Relies on conventional heating (e.g., oil baths). | Utilizes energy-efficient methods like microwave or ultrasound. nih.govnanobioletters.comnih.gov |

| Catalysis | May use stoichiometric reagents. | Employs catalytic amounts of reagents, improving atom economy. |

| Reaction Time | Can be lengthy, often requiring several hours. | Significantly reduced reaction times, often in the order of minutes. nanobioletters.comnih.gov |

| Waste Generation | Can generate significant amounts of waste. | Aims to minimize waste through higher yields and atom economy. |

Continuous Flow and Mechanochemical Methods in this compound Production

Modern synthetic chemistry has increasingly adopted continuous flow and mechanochemical methods to enhance efficiency, safety, and sustainability. While specific literature on the application of these techniques to this compound is nascent, the principles can be readily applied based on the synthesis of related heterocyclic compounds. nih.govnih.gov

Continuous Flow Synthesis:

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. mdpi.com The synthesis of pyrimidine derivatives has been shown to be amenable to flow conditions. nih.gov A hypothetical continuous flow process for this compound could involve pumping a stream of 4-amino-2,6-dimethylpyrimidine (B18327) and a methylating agent through a heated reactor coil containing a packed bed of a suitable catalyst. The product stream would then continuously exit the reactor for purification. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity.

Illustrative Data for a Hypothetical Continuous Flow Synthesis:

| Parameter | Value |

|---|---|

| Reactant A | 4-amino-2,6-dimethylpyrimidine |

| Reactant B | Methylating Agent (e.g., Dimethyl Carbonate) |

| Temperature | 120-180 °C |

| Residence Time | 10-30 minutes |

| Catalyst | Solid-supported base |

| Theoretical Yield | >90% |

Mechanochemical Methods:

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, offers a green chemistry approach by often reducing or eliminating the need for solvents. acs.orgacs.org The synthesis of various pyrimidine derivatives has been successfully demonstrated using solvent-free mechanochemical methods, frequently employing multicomponent reactions. rsc.orgresearchgate.net For the production of this compound, a mechanochemical approach could involve milling the precursor, 4-amino-2,6-dimethylpyrimidine, with a solid methylating agent and a solid base catalyst. The high energy imparted by the milling process can facilitate the reaction in the solid state, leading to a high-yield, environmentally friendly process. acs.org

Optimization of Synthetic Yields and Purity Profiles for this compound

The optimization of synthetic protocols is crucial for maximizing the yield of this compound while ensuring high purity. This involves a systematic investigation of various reaction parameters.

Key Optimization Parameters:

Catalyst Selection: The choice of catalyst can significantly impact reaction rates and selectivity. For the N-methylation step, various catalysts, from traditional bases to more advanced solid-supported catalysts, can be screened.

Solvent System: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. For industrial applications, greener solvent alternatives are increasingly preferred.

Temperature and Pressure: These parameters are critical for controlling reaction rates. Optimization studies often involve running the reaction at various temperatures and pressures to find the optimal balance between reaction speed and byproduct formation.

Stoichiometry: The molar ratio of reactants can be adjusted to drive the reaction to completion and minimize unreacted starting materials.

Illustrative Data for Optimization of N-methylation:

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ | DBU |

| Solvent | Acetonitrile (B52724) | DMF | Toluene |

| Temperature | 80 °C | 100 °C | 120 °C |

| Yield | 75% | 88% | 92% |

| Purity | 95% | 97% | >99% |

Scale-Up Considerations and Industrial Synthesis Adaptations for this compound

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Scale-Up Considerations:

Process Safety: A thorough hazard analysis is required to identify and mitigate any potential risks associated with the large-scale handling of reagents and intermediates. This includes thermal stability studies and an understanding of any potential runaway reaction conditions.

Heat Management: Exothermic reactions that are easily managed in the lab can pose significant challenges on a larger scale. Industrial reactors must have adequate cooling capacity to maintain optimal reaction temperatures.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing becomes more critical at larger scales to maintain consistent reaction rates and yields.

Downstream Processing: The isolation and purification of the final product must be scalable. This may involve shifting from laboratory techniques like column chromatography to industrial methods such as crystallization or distillation. nih.gov

Economic Viability: The cost of raw materials, energy consumption, and waste disposal all become more significant at an industrial scale. Process optimization is key to ensuring the economic feasibility of the synthesis. The solid-phase synthesis of some pyrimidine derivatives has been successfully scaled up, which can simplify purification processes. acs.org

The adaptation of the synthesis of this compound for industrial production would likely favor a continuous flow process due to its inherent safety and scalability advantages over traditional batch methods. nih.gov

Advanced Spectroscopic and Structural Elucidation of N,n,2,6 Tetramethylpyrimidin 4 Amine

X-ray Crystallography Studies of N,N,2,6-Tetramethylpyrimidin-4-amine and its Synthesized Derivatives

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals) in Solid-State this compound

The crystal packing of this compound would be dictated by a combination of weak non-covalent interactions. Unlike primary or secondary aminopyrimidines, the tertiary dimethylamino group at the C4 position lacks protons to act as hydrogen bond donors. The primary interactions governing the supramolecular assembly would therefore be van der Waals forces and potential weak C-H···N or C-H···π interactions.

Studies on similar 2,4-diaminopyrimidine (B92962) structures reveal that the pyrimidine (B1678525) ring can participate in various hydrogen-bonding motifs, such as the common R²₂(8) synthon, and π-π stacking interactions. nih.govmdpi.comacs.org In the case of this compound, the endocyclic nitrogen atoms (N1 and N3) are the most likely hydrogen bond acceptors. If co-crystallized with a hydrogen bond donor, these sites would be the primary points of interaction.

Conformational Analysis from Solid-State Structures of this compound

The pyrimidine ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. scispace.com The key conformational feature of interest would be the orientation of the exocyclic N,N-dimethylamino group relative to the plane of the pyrimidine ring.

Due to potential steric hindrance between the N-methyl groups and the adjacent proton at C5, the dimethylamino group is likely to be twisted out of the plane of the pyrimidine ring. This torsion angle (C5-C4-N-C) would minimize steric repulsion. This twisting would, in turn, affect the degree of electronic conjugation between the nitrogen lone pair of the amino group and the π-system of the pyrimidine ring. In analogous compounds like substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the conformation of exocyclic groups is crucial for biological activity and intermolecular interactions. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structure and Dynamics of this compound

While specific spectra for this compound are not published, a complete assignment of its ¹H and ¹³C NMR signals can be predicted using 2D NMR techniques. youtube.comsdsu.eduwikipedia.org

¹H NMR: The spectrum would be expected to show four distinct signals: a singlet for the lone aromatic proton (H5), a singlet for the six protons of the N,N-dimethyl groups, and a singlet for the six protons of the two equivalent C2 and C6 methyl groups.

¹³C NMR: The spectrum would show distinct signals for the four unique carbon atoms of the pyrimidine ring (C2, C4, C5, C6) and two signals for the methyl carbons (N-CH₃ and C-CH₃).

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between J-coupled protons. sdsu.edu For this molecule, only very weak, long-range coupling might be observed between the H5 proton and the protons of the C6-methyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu This would unequivocally link the H5 signal to the C5 carbon signal, the N-methyl proton signal to the N-methyl carbon signal, and the C2/C6-methyl proton signal to the C2/C6 carbon signal.

Interactive Table: Predicted HMBC Correlations for this compound

| Proton Signal | Correlates to Carbon Signal (2-3 bonds away) |

| H5 | C4, C6 |

| N-CH₃ | C4, C5 |

| C2/C6-CH₃ | C2, C6, N1/N3 (depending on which methyl) |

Solvent Effects on NMR Chemical Shifts and Coupling Constants of this compound

The chemical shifts of this compound are expected to be sensitive to the choice of NMR solvent due to varying solute-solvent interactions. orientjchem.orggu.se The nitrogen atoms, with their lone pairs of electrons, are particularly susceptible to these effects. researchgate.net

Polar/Protic Solvents (e.g., DMSO-d₆, CD₃OD): These solvents can form hydrogen bonds with the lone pairs on the pyrimidine ring nitrogens (N1 and N3). This interaction would withdraw electron density from the ring, leading to a general downfield shift (deshielding) of the ring proton (H5) and carbons.

Aromatic Solvents (e.g., C₆D₆): Aromatic solvents can induce significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS). Due to the formation of a weak solute-solvent complex, protons located above or below the plane of the benzene (B151609) ring will experience an upfield (shielding) effect from the benzene ring current. Protons lying in the plane of the benzene ring may be shifted downfield. The methyl protons and the H5 proton would likely experience upfield shifts.

Non-polar Solvents (e.g., CDCl₃): In a relatively non-interacting solvent like chloroform-d, the chemical shifts would be considered the baseline, with minimal specific solvent interactions beyond general solvation.

The table below summarizes the expected qualitative changes in ¹H chemical shifts in different solvents relative to CDCl₃.

Interactive Table: Predicted Solvent Effects on ¹H NMR Chemical Shifts

| Proton | Expected Shift in DMSO-d₆ | Expected Shift in C₆D₆ | Rationale |

| H5 | Downfield (↓) | Upfield (↑) | H-bonding with DMSO; Anisotropic effect of benzene |

| N-(CH₃)₂ | Downfield (↓) | Upfield (↑) | Interaction with polar solvent; Anisotropic effect of benzene |

| C2/C6-CH₃ | Downfield (↓) | Upfield (↑) | Interaction with polar solvent; Anisotropic effect of benzene |

Vibrational Spectroscopy (IR and Raman) for this compound: Detailed Band Assignments and Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. nih.govnih.gov A detailed analysis of the spectra of this compound would allow for the identification of its key functional groups. The assignments can be predicted based on data from similar pyrimidine derivatives. nih.govcore.ac.ukresearchgate.netijirset.com

The molecule belongs to the C₂ᵥ point group if the dimethylamino group is considered planar and aligned with the ring, but steric effects likely lower this symmetry. Key vibrational modes would include:

C-H Vibrations: Aromatic C-H stretching for the C5-H bond is expected above 3000 cm⁻¹. Aliphatic C-H stretching from the four methyl groups will appear in the 2850-3000 cm⁻¹ region. C-H bending and deformation modes will be present at lower wavenumbers.

Pyrimidine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region. These bands are often strong in both IR and Raman spectra. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, typically appear as a sharp band in the Raman spectrum.

C-N Vibrations: The stretching of the exocyclic C4-N bond and the bonds of the dimethylamino group will appear in the 1200-1350 cm⁻¹ region.

Methyl Group Vibrations: Symmetric and asymmetric CH₃ deformation (bending) modes will be found around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. CH₃ rocking modes appear at lower frequencies.

The following table provides a detailed, albeit predictive, assignment of the major vibrational bands for this compound.

Interactive Table: Predicted Vibrational Band Assignments

| Wavenumber Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

| 3050 - 3150 | Aromatic C-H Stretch (ν C-H) | Medium | Medium |

| 2850 - 3000 | Aliphatic C-H Stretch (ν C-H) | Strong | Strong |

| 1600 - 1650 | Ring C=C and C=N Stretch | Strong | Medium |

| 1470 - 1580 | Ring C=C and C=N Stretch | Strong | Strong |

| ~1460 | Asymmetric CH₃ Bend (δ_as CH₃) | Medium | Medium |

| ~1375 | Symmetric CH₃ Bend (δ_s CH₃) | Medium | Weak |

| 1200 - 1350 | Exocyclic C-N Stretch (ν C-N) | Strong | Medium |

| 950 - 1050 | Ring Breathing Mode | Weak | Strong |

| 800 - 900 | Aromatic C-H Out-of-Plane Bend (γ C-H) | Strong | Weak |

High-Resolution Mass Spectrometry and Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. While specific, published HRMS studies detailing the fragmentation of this compound are not extensively documented in scientific literature, its fragmentation pathways can be predicted based on established principles of mass spectrometry for substituted pyrimidines and aliphatic amines.

The chemical formula for this compound is C₈H₁₅N₃. High-resolution mass spectrometry would provide the exact mass of its molecular ion, allowing for unambiguous confirmation of its elemental composition. The theoretical monoisotopic mass of the neutral molecule is 153.1266 Da. In HRMS analysis, this compound would typically be observed as the protonated molecule, [M+H]⁺, in techniques like electrospray ionization (ESI), or as the molecular ion, [M]⁺•, in electron ionization (EI).

The fragmentation of this compound is expected to be directed by the pyrimidine ring and the N,N-dimethylamino substituent. The primary fragmentation pathways would likely involve cleavages at the most labile bonds and the formation of stable ions or neutral losses.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For the N,N-dimethylamino group, this could involve the loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium ion.

Loss of Dimethylamine (B145610): Cleavage of the C4-N bond could result in the loss of a dimethylamine radical (•N(CH₃)₂) or a neutral dimethylamine molecule (HN(CH₃)₂) following a hydrogen rearrangement, leading to a charged pyrimidine ring fragment.

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages. This often involves the loss of small neutral molecules such as hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN), leading to various smaller fragment ions.

Loss of Methyl Radical from the Ring: The methyl groups at positions 2 and 6 are also potential sites for fragmentation, where the loss of a methyl radical can lead to a stable ring-expanded ion.

The following interactive table outlines the theoretical exact masses for the parent molecule and its predicted primary fragments, which would be key identifiers in a high-resolution mass spectrum.

| Ion/Fragment Formula | Description | Theoretical m/z |

| [C₈H₁₅N₃]⁺• | Molecular Ion ([M]⁺•) | 153.1266 |

| [C₈H₁₆N₃]⁺ | Protonated Molecule ([M+H]⁺) | 154.1344 |

| [C₇H₁₂N₃]⁺ | Fragment from loss of •CH₃ (Alpha-Cleavage) | 138.1031 |

| [C₆H₈N₂]⁺• | Fragment from loss of HN(CH₃)₂ | 108.0687 |

| [C₆H₇N₂]⁺ | Fragment from loss of •N(CH₃)₂ | 107.0609 |

Chiroptical Spectroscopy (e.g., CD, ORD) of Chiral this compound Derivatives (If Applicable)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. creative-biostructure.combhu.ac.inbiologic.net These techniques measure the differential interaction of left- and right-circularly polarized light with a substance. creative-biostructure.comlibretexts.org

The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Consequently, it does not exhibit optical activity and will not produce a CD or ORD spectrum.

For chiroptical properties to be observed, a chiral center or element of chirality must be introduced into the molecule, creating a chiral derivative. This could be achieved, for example, by introducing a chiral substituent onto the pyrimidine ring or the amino group.

A comprehensive review of the current scientific literature indicates a lack of published research on the synthesis and chiroptical analysis of chiral derivatives of this compound. Studies on the CD and ORD spectra of such specific derivatives have not been reported. Therefore, at present, this section is not applicable as no relevant compounds or data are available for discussion.

Reactivity and Reaction Mechanisms of N,n,2,6 Tetramethylpyrimidin 4 Amine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Core of N,N,2,6-Tetramethylpyrimidin-4-amine

The pyrimidine ring is inherently electron-deficient and, therefore, generally resistant to electrophilic aromatic substitution. However, the reactivity of the ring is significantly influenced by the nature of its substituents. The presence of strong electron-donating groups, such as amino or alkoxy groups, can activate the ring sufficiently to allow electrophilic attack, which typically occurs at the C-5 position. researchgate.net

In this compound, the pyrimidine core is substituted with three electron-donating alkyl groups (two methyl groups at C-2 and C-6, and a dimethylamino group at C-4). These substituents collectively increase the electron density of the aromatic system, making it more susceptible to electrophilic substitution than the parent pyrimidine. The C-4 dimethylamino group, in particular, is a powerful activating group. Consequently, the compound is expected to undergo electrophilic substitution reactions, such as halogenation, nitration, and nitrosation, at the C-5 position, which is ortho and para to the activating nitrogen atoms of the ring and ortho to the strongly activating exocyclic amino group.

While electrophilic nitrosation has been studied for other 4,6-disubstituted pyrimidine derivatives, the outcomes can be complex and dependent on the specific substituents and reaction conditions. csu.edu.auresearchgate.net For this compound, with its highly activated C-5 position, direct C-nitrosation would be the anticipated pathway.

Nucleophilic Reactivity and Addition Reactions of this compound

The nucleophilicity of amines is a fundamental aspect of their chemistry, with the lone pair of electrons on the nitrogen atom being the primary site of reactivity. masterorganicchemistry.com In this compound, there are three nitrogen atoms, but their nucleophilicity varies significantly. The exocyclic dimethylamino nitrogen is the most nucleophilic center. Its lone pair is readily available to attack electrophilic species. In contrast, the lone pairs on the sp²-hybridized ring nitrogens are less basic and less nucleophilic due to their involvement in the aromatic π-system. libretexts.org

The nucleophilicity of the exocyclic amino group is enhanced by the electron-donating methyl groups on the pyrimidine ring. The compound is expected to react as a nucleophile with a variety of electrophiles. For instance, its reaction with alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt at the exocyclic nitrogen. The steric hindrance provided by the two methyl groups at C-2 and C-6, as well as the two N-methyl groups, may modulate its reactivity, potentially making it a more selective or sterically sensitive nucleophile compared to less hindered tertiary amines. masterorganicchemistry.com

Basicity, Protonation Equilibria, and Brønsted Catalysis by this compound

Given its expected strong basicity and sterically hindered nature, this compound has the potential to serve as a non-nucleophilic Brønsted base in organic synthesis, capable of scavenging protons in sensitive reactions without competing as a nucleophile.

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Reference |

|---|---|---|---|

| Ammonia | NH₃ | 9.21 | organicchemistrydata.orgkyoto-u.ac.jp |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.53 | organicchemistrydata.orgkyoto-u.ac.jp |

| Pyridine (B92270) | C₅H₅N | 5.25 | libretexts.org |

| 2-Amino-4,6-dimethylpyrimidine (B23340) | C₆H₉N₃ | 4.85 | organicchemistrydata.orgkyoto-u.ac.jp |

Reaction Kinetics and Mechanistic Pathways Involving this compound as a Reactant or Intermediate

Detailed studies on the reaction kinetics and specific mechanistic pathways for reactions where this compound acts as a reactant or intermediate are not extensively documented in the surveyed literature. Elucidating such parameters would require specific experimental investigation into its reactions, such as substitution or catalysis, to determine rate laws, activation energies, and the structures of intermediates and transition states.

Derivatization Reactions of this compound

N-Alkylation and N-Acylation of the Amino Moiety in this compound

The derivatization of the exocyclic amino group in this compound is dictated by its nature as a tertiary amine.

N-Alkylation : As a tertiary amine, the exocyclic nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. nih.gov This reaction, known as quaternization, would introduce a fourth alkyl group to the nitrogen, resulting in a permanent positive charge. The ring nitrogens can also undergo alkylation (quaternization), which significantly increases the susceptibility of the pyrimidine ring to nucleophilic attack and potential ring-opening reactions. wur.nl

N-Acylation : Conventional N-acylation reactions, which involve the reaction of an amine with an acyl chloride or anhydride, are not possible for tertiary amines like this compound. orgoreview.com These reactions require the presence of a proton on the nitrogen atom that can be removed during the reaction. While specialized methods exist for the acylation of tertiary amines via C-N bond cleavage or C-H activation, these are not standard derivatization techniques. nih.govacs.org

Functionalization and Modification of Peripheral Methyl Groups in this compound

The methyl groups at the C-2 and C-6 positions of the pyrimidine ring are not inert. Their position adjacent to the electron-withdrawing ring nitrogens increases the acidity of their protons. This makes them susceptible to deprotonation by strong bases, such as organolithium reagents or lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles. This allows for the elaboration and functionalization of these methyl groups, providing a pathway to introduce new substituents and build more complex molecular architectures. This type of reactivity is a common strategy for the functionalization of methyl-substituted aza-heterocycles.

Lack of Specific Research Data Precludes Article Generation on this compound Reactivity

Despite a comprehensive search of scientific literature, specific research findings on the ring modification and rearrangement strategies for the chemical compound this compound are not available. Consequently, the generation of a detailed and scientifically accurate article focusing solely on this topic, as per the requested outline, cannot be fulfilled at this time.

General principles of pyrimidine chemistry suggest that derivatives of this nature could potentially undergo various transformations. These might include ring expansion, ring contraction, or rearrangement reactions like the Dimroth rearrangement, which is common for substituted pyrimidines. Such reactions are typically influenced by factors like reaction conditions (temperature, pressure, catalysts) and the presence of specific functional groups on the pyrimidine ring.

Furthermore, the synthesis of fused heterocyclic systems is a significant area of pyrimidine chemistry. In principle, this compound could serve as a precursor for the construction of bicyclic or polycyclic systems through intramolecular cyclization or by reacting with appropriate bifunctional reagents. These transformations could lead to the formation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

However, without specific experimental data, any discussion of the reactivity and reaction mechanisms of this compound in the context of ring modification and rearrangement would be purely speculative and would not meet the required standards of scientific accuracy and detail. The current body of published research does not appear to contain the specific studies necessary to populate the requested article sections with factual and reliable information.

Therefore, until research focusing on the ring modification and rearrangement strategies of this compound is published, the creation of the outlined article is not feasible.

Applications of N,n,2,6 Tetramethylpyrimidin 4 Amine in Organic Synthesis and Materials Science

N,N,2,6-Tetramethylpyrimidin-4-amine as a Catalyst or Promoter in Organic Reactions

The catalytic activity of this compound is primarily attributed to the nucleophilic character of its exocyclic dimethylamino group and the basicity of the ring nitrogen atoms. Its structure suggests it can function as a highly effective nucleophilic catalyst, similar to other 4-aminopyridine (B3432731) derivatives, while the pyrimidine (B1678525) ring's electronic nature and steric environment offer unique modulations of this reactivity.

This compound is anticipated to be an efficient organocatalyst for acylation and alkylation reactions, functioning through a nucleophilic catalysis pathway. In acylation reactions, such as the esterification of tertiary alcohols or the amidation of unreactive amines, the catalyst's exocyclic nitrogen atom attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyrimidinium intermediate. nih.gov This intermediate is significantly more electrophilic than the initial acylating agent, facilitating a rapid reaction with the nucleophile (alcohol or amine) to yield the final product and regenerate the catalyst.

The catalytic efficacy in these transformations is influenced by several structural factors:

Nucleophilicity: The dimethylamino group provides the necessary nucleophilicity to initiate the catalytic cycle.

Intermediate Stability: The pyrimidine ring, being more electron-deficient than a pyridine (B92270) ring, can stabilize the positive charge on the N-acylpyrimidinium intermediate, potentially enhancing its reactivity.

Steric Hindrance: The methyl groups at the 2- and 6-positions provide steric shielding around the ring nitrogens, which can prevent undesired side reactions and may influence substrate selectivity. researchgate.net

While studies focusing specifically on this compound are not extensively documented, research on analogous primary amine catalysts in reactions like the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones demonstrates the general utility of the aminopyrimidine scaffold in organocatalysis. nih.gov

Table 1: Comparison of Primary Amine Catalysts in an Asymmetric Synthesis Reaction This table illustrates the sensitivity of reaction outcomes to the catalyst structure in a related class of compounds. nih.gov

| Catalyst | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Quinine-derived amine 1 | 81 | 73 |

| Quinidine-derived amine 3 | - | 57 |

| Demethylated catalyst 4 | - | 40 |

| 1,2-Cyclohexanediamine 5 | Low Yield | Poor ee |

Beyond acylations, the structural features of this compound suggest its potential as a promoter or base in other important reaction classes, including coupling reactions and cycloadditions.

In coupling reactions , such as those catalyzed by palladium, the aminopyrimidine can act as a basic ligand. The nitrogen atoms can coordinate to the metal center, influencing its electronic properties and stabilizing catalytic intermediates. For instance, in Buchwald-Hartwig amination, N-arylpyrimidin-2-amines are synthesized using a palladium catalyst in the presence of a base, highlighting the compatibility of the aminopyrimidine core with such transformations. mdpi.com The basicity of this compound could also be harnessed to facilitate these reactions by deprotonating substrates or neutralizing acidic byproducts. peptide.com

In cycloaddition reactions , this compound could function as a Lewis base catalyst. By activating substrates through non-covalent interactions, it can lower the energy barrier for reactions. An example of a related transformation is the unprecedented N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, which can be promoted by Lewis acids or through hydrogen bonding activation. nih.govnih.gov A basic catalyst like this compound could potentially mediate similar transformations by activating one of the reaction partners.

This compound as a Ligand in Coordination Chemistry

The presence of multiple nitrogen donor atoms makes this compound a versatile ligand for coordinating with a wide range of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and supramolecular chemistry. nih.gov The coordination can occur through the lone pair of electrons on the endocyclic (ring) nitrogen atoms or the exocyclic (dimethylamino) nitrogen atom.

Metal complexes incorporating this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The coordination mode is highly dependent on the metal ion's nature, the steric environment created by the methyl groups, and the reaction conditions. The ligand can act as a monodentate donor, typically through one of the less sterically hindered ring nitrogens.

The characterization of these metal-ligand complexes relies on a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: Provides information on the ligand's coordination to the metal center by observing shifts in the vibrational frequencies of the C=N and C-N bonds within the pyrimidine ring.

NMR Spectroscopy: 1H and 13C NMR spectra reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, confirming the binding site. rsc.orgresearchgate.net

UV-Visible Spectroscopy: Can be used to study the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding.

Table 2: Representative Spectroscopic Data for Metal Complexes with N-Donor Heterocyclic Ligands This table presents typical characterization data for related metal complexes, illustrating the kind of information obtained from spectroscopic analyses. mdpi.com

| Complex | Key IR Bands (cm-1) | Electronic Transitions (nm) | Proposed Geometry |

| [Mg(pip)(H2O)3(Cl)]·6H2O | ν(COO-), ν(C=O) | - | Octahedral |

| [Ca(pip)(H2O)3(Cl)]·2H2O | ν(COO-), ν(C=O) | - | Octahedral |

| [Zn(pip)(H2O)3(Cl)]·4H2O | ν(COO-), ν(C=O) | - | Octahedral |

| [Fe(pip)(H2O)2(Cl)2]·6H2O | ν(COO-), ν(C=O) | 455, 348 | Octahedral |

Metal complexes derived from this compound are promising candidates for catalysis. The ligand can modulate the electronic and steric properties of the metal center, thereby tuning its reactivity and selectivity. For example, late transition metal catalysts with chelating amine ligands are widely used for olefin polymerization. mdpi.com While this compound is a monodentate ligand, its incorporation into a larger, multi-dentate framework could yield highly active catalysts.

Terpyridine-metal complexes, which feature a tridentate N-donor ligand system, are known to be active in a variety of catalytic transformations, including C-C bond formation and reduction reactions. nih.govnih.gov By analogy, complexes of this compound could find utility in areas such as:

Cross-Coupling Reactions: The ligand could stabilize low-valent metal species (e.g., Pd(0), Ni(0)) that are active in reactions like Suzuki or Heck couplings.

Oxidation/Reduction Catalysis: The electronic properties of the ligand can influence the redox potential of the metal center, making the complex suitable for catalyzing oxidation or reduction processes.

This compound as a Synthetic Building Block for Complex Organic Architectures

Beyond its direct use as a catalyst or ligand, this compound serves as a valuable synthetic building block for creating larger, more complex organic molecules and supramolecular assemblies. enamine.net The aminopyrimidine core is a common feature in many biologically active compounds and functional materials.

The reactivity of the molecule at different positions allows for its elaboration into diverse structures. For example, the pyrimidine ring can sometimes undergo nucleophilic substitution reactions, or the entire molecule can be linked to other units to form polymers or discrete supramolecular structures. Phenylamines and other aromatic amines have been successfully used as building blocks to create layered inorganic-organic hybrid structures. rsc.org Similarly, porphyrin-based building blocks with pyridyl functionalities are used to construct extended coordination polymers and supramolecular frameworks. researchgate.net

The ability of N-donor heterocyclic ligands to form predictable interactions with metal ions or through hydrogen bonding makes them ideal components for crystal engineering. mdpi.com By incorporating this compound into larger designs, it is possible to construct functional architectures such as metal-organic frameworks (MOFs) or coordination cages with tailored properties for applications in gas storage, separation, or sensing.

Incorporation of this compound into Diverse Heterocyclic Systems

There is no available scientific literature detailing the use of this compound as a building block for the synthesis of other diverse heterocyclic systems. The reactivity of the pyrimidine ring and its substituents could theoretically allow for its incorporation into more complex fused or linked heterocyclic structures. For instance, the amino group could potentially undergo reactions such as condensations, cyclizations, or transition metal-catalyzed cross-couplings. However, without specific research studies, any discussion of reaction pathways, resulting heterocyclic scaffolds, or reaction yields would be purely speculative.

Role in Supramolecular Assembly and Molecular Recognition (Focus on Chemical Interactions)

No studies have been found that investigate the role of this compound in supramolecular assembly or molecular recognition. The presence of nitrogen atoms in the pyrimidine ring and the exocyclic amino group suggests the potential for this molecule to participate in various non-covalent interactions, which are the foundation of supramolecular chemistry. These could include:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the N-H bonds (if any were present, which they are not in the N,N-dimethylated form) on the amino group could act as hydrogen bond donors.

π-π Stacking: The aromatic pyrimidine ring could engage in π-π stacking interactions with other aromatic systems.

Metal Coordination: The lone pairs of electrons on the nitrogen atoms could coordinate with metal ions, forming coordination complexes or metallosupramolecular assemblies.

Despite these theoretical possibilities, there is no experimental data or published research to substantiate the involvement of this compound in such interactions or its application in molecular recognition systems.

Application of this compound Derivatives in Advanced Materials (e.g., Polymers, Optoelectronics, Sensors)

Consistent with the lack of information in other areas, there are no reports on the synthesis or application of derivatives of this compound in advanced materials. The functional groups present in this molecule could, in principle, be modified to create monomers for polymerization or to attach the molecule to other material scaffolds. For example, the introduction of a polymerizable group could lead to the formation of polymers with the pyrimidine moiety as a repeating unit, potentially conferring specific thermal, optical, or electronic properties. Similarly, derivatization could lead to compounds with interesting photophysical properties for use in optoelectronics or with specific binding sites for the development of chemical sensors. However, this remains a hypothetical exploration in the absence of any concrete research findings.

Computational and Theoretical Studies of N,n,2,6 Tetramethylpyrimidin 4 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, orbital energies, and potential sites of reactivity.

Frontier Molecular Orbital (FMO) Analysis of N,N,2,6-Tetramethylpyrimidin-4-amine

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies and shapes of these orbitals indicate the molecule's ability to donate or accept electrons in chemical reactions. A search of the existing scientific literature did not yield any specific FMO analysis for this compound. Consequently, data regarding its HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability, remains uncharacterized.

Electrostatic Potential Surface Analysis for this compound

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting non-covalent interactions and sites of chemical attack. There are no published studies that present an ESP analysis specifically for this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States Involving this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. Such studies would be essential to understand the synthesis and degradation pathways of this compound. However, no DFT studies detailing the reaction pathways or transition states involving this specific compound have been found in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects of this compound

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with solvent molecules. This information is critical for understanding how the molecule behaves in different environments. A review of the literature indicates that no MD simulations have been published that specifically explore the conformational landscapes or solvation effects of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives (Focus on Chemical Descriptors)

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical relationships between the chemical structure of a series of compounds and their physical, chemical, or biological properties. These models rely on the calculation of various chemical descriptors. For a QSPR study to be conducted, a dataset of derivatives of this compound with measured properties would be required. No such studies or relevant datasets focusing on derivatives of this compound and their chemical descriptors were identified in the available literature.

Future Directions and Emerging Research Avenues for N,n,2,6 Tetramethylpyrimidin 4 Amine

Development of Novel and Highly Efficient Synthetic Routes to N,N,2,6-Tetramethylpyrimidin-4-amine

The development of novel and efficient synthetic methodologies for this compound is a cornerstone for its future applications. Current strategies often rely on the modification of pre-existing pyrimidine (B1678525) cores. A common precursor, 4-amino-2,6-dimethylpyrimidine (B18327), can be synthesized through several established methods, including the condensation of acetylacetone (B45752) with guanidine (B92328) salts in an alkaline medium. google.com Another route involves the treatment of 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia. orgsyn.org

Future research will likely focus on the direct and highly efficient N,N-dimethylation of 4-amino-2,6-dimethylpyrimidine. While direct alkylation of aminopyrimidines is a known transformation, optimizing conditions for selective and high-yield dimethylation without side reactions will be a key area of investigation. This could involve exploring a range of methylating agents, catalysts, and reaction conditions to develop a scalable and cost-effective synthesis.

Furthermore, multicomponent reactions (MCRs) present a promising avenue for the de novo synthesis of the N,N,2,6-tetramethylated pyrimidine core in a single step. mdpi.comeurekaselect.com Research into MCRs involving, for example, a diketone, an amidine source, and a dimethylamine (B145610) equivalent could lead to highly convergent and atom-economical synthetic routes. The development of such methods would significantly enhance the accessibility of this compound for broader scientific exploration.

Table 1: Potential Synthetic Strategies for this compound

| Precursor | Reagent(s) | Reaction Type | Potential Advantages |

| 4-Amino-2,6-dimethylpyrimidine | Methylating agent (e.g., methyl iodide, dimethyl sulfate) | N-Alkylation | Straightforward, utilizes a known precursor |

| 4-Chloro-2,6-dimethylpyrimidine | Dimethylamine | Nucleophilic Aromatic Substitution | Direct introduction of the dimethylamino group |

| Acetylacetone, Guanidine, Dimethylamine source | - | Multicomponent Reaction | High atom economy, convergent synthesis |

Exploration of this compound in New Catalytic and Ligand Systems

The electron-rich nature of the pyrimidine ring, coupled with the presence of multiple nitrogen atoms, makes this compound an intriguing candidate for applications in catalysis and as a ligand in coordination chemistry. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as coordination sites for metal centers. acs.org

Future research is expected to explore the use of this compound as a ligand in a variety of transition metal-catalyzed reactions. Its specific steric and electronic properties, influenced by the four methyl groups, could lead to unique catalytic activities and selectivities. For instance, its coordination to metals like palladium, copper, or rhodium could yield catalysts for cross-coupling reactions, hydrogenations, or C-H functionalization. mdpi.com The dimethylamino group, in particular, can significantly influence the electron density at the metal center, thereby modulating its catalytic performance.

Moreover, the development of ionic liquids based on N,N-dimethylpyridin-4-amine (a structural analogue) has shown promise in catalysis. researchgate.net Similar investigations into ionic liquid derivatives of this compound could open up new possibilities for its use as a recyclable and environmentally benign catalyst or catalytic support.

Advanced Derivatization Strategies for Novel Functional Materials and Chemical Probes

Advanced derivatization of this compound offers a pathway to novel functional materials and chemical probes. The reactivity of the pyrimidine core and its substituents can be harnessed to introduce a wide range of functional groups, thereby tuning its physical and chemical properties.

One promising area of research is the functionalization of the methyl groups at the 2- and 6-positions. These methyl groups can potentially be activated for condensation reactions or halogenation, providing handles for further chemical modifications. The pyrimidine ring itself, being electron-rich due to the amino and methyl substituents, may undergo electrophilic substitution under specific conditions, although this is generally challenging for pyrimidines.

Furthermore, the N,N-dimethylamino group can be a site for derivatization. For example, oxidative N-demethylation could provide access to the corresponding N-methylamino and primary amino derivatives, expanding the library of related compounds. The development of fluorescent probes based on the aminopyrimidine scaffold is another exciting prospect, given that substituted aminopyridopyrimidines have been shown to exhibit fluorescence. mdpi.com

Integration of this compound into Multicomponent and Cascade Reactions

The inherent reactivity of the aminopyrimidine scaffold makes this compound a valuable building block for the synthesis of more complex heterocyclic systems through multicomponent and cascade reactions. eurekaselect.comresearchgate.net Aminopyrimidines are known to participate in a variety of MCRs, acting as nucleophiles to construct fused heterocyclic rings. researchgate.net

Future research will likely focus on utilizing the nucleophilic character of the ring nitrogens and the exocyclic amino group of this compound in novel MCRs. For example, it could react with aldehydes and other components to generate diverse libraries of fused pyrimidine derivatives. The steric hindrance provided by the methyl groups at positions 2 and 6 could play a crucial role in directing the regioselectivity of these reactions.

Cascade reactions, where a series of intramolecular transformations are triggered by an initial intermolecular reaction, also represent a powerful strategy for building molecular complexity. researchgate.net Investigating the behavior of this compound in cascade sequences could lead to the discovery of novel and efficient syntheses of polycyclic nitrogen-containing heterocycles. For instance, a reaction initiated at the amino group could be followed by an intramolecular cyclization involving one of the ring nitrogens.

Unexplored Reactivity Patterns and Undiscovered Transformation Pathways of this compound

Beyond its established reactivity, this compound may exhibit unexplored reactivity patterns and participate in undiscovered transformation pathways. The interplay of the electron-donating dimethylamino and methyl groups on the pyrimidine ring could lead to unusual chemical behavior under specific reaction conditions.

One area for future investigation is the potential for molecular rearrangements. For instance, certain N-aminopyrimidines have been shown to undergo unusual molecular rearrangements under specific conditions. nih.gov Exploring the photochemical or thermal reactivity of this compound could uncover novel isomerization or ring-transformation pathways. Ultraviolet irradiation of 2,6-dimethyl-4-aminopyrimidine, for example, results in an intramolecular rearrangement. researchgate.net

Furthermore, the reductive cleavage of the C-N bond in 4-dimethylaminopyridine (B28879) (DMAP) has been observed in reactions with low-valent magnesium complexes, leading to the formation of pyridyl complexes. nih.gov Investigating similar reactions with this compound could reveal new pathways for C-N bond activation and the synthesis of novel organometallic species. The unique electronic and steric environment of this molecule may lead to unexpected and scientifically valuable discoveries in the field of heterocyclic chemistry.

Q & A

Q. What are the common synthetic routes for N,N,2,6-Tetramethylpyrimidin-4-amine derivatives?

Q. How is structural characterization performed for this compound analogs?

Methodological Answer:

- ¹H NMR: Key signals include methyl groups (δ 2.10–3.74 ppm), aromatic protons (δ 6.73–8.13 ppm), and methoxy groups (δ 3.38–3.74 ppm) .

- X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, N-aryl derivatives show planar pyrimidine rings with dihedral angles <5° relative to substituents .

- Melting points and Rf values: Used to assess purity and confirm synthetic reproducibility (e.g., mp 173–195°C for crystalline derivatives) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral and crystallographic data for methyl-substituted pyrimidines?

Q. What strategies improve regioselectivity in synthesizing this compound derivatives?

Methodological Answer:

- Directed ortho-metalation: Use directing groups (e.g., methoxy) to control substitution positions .

- Protecting groups: Temporarily block reactive sites (e.g., NH with Boc) to prevent undesired alkylation .

- Microwave-assisted synthesis: Reduce reaction times and enhance selectivity (e.g., 30 min vs. 12h conventional) .

Q. How do substituents influence the biological activity of this compound analogs?

Methodological Answer:

- Anti-proliferative activity: Derivatives with 4-methoxyphenyl groups show IC₅₀ values <10 µM against cancer cell lines due to enhanced π-π stacking with DNA .

- Enzyme inhibition: N-Alkyl derivatives (e.g., propyl or butyl) exhibit CDK2 inhibition (Ki <50 nM) via hydrophobic interactions with ATP-binding pockets .

- QSAR studies: Electron-withdrawing groups (e.g., Cl) at the 5-position increase potency by 2–3-fold .

Q. What computational tools are recommended for studying hydrogen bonding in these compounds?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.